molecular formula C10H6F3NO3S B1452325 Isoquinolin-8-yl trifluoromethanesulfonate CAS No. 1086392-54-2

Isoquinolin-8-yl trifluoromethanesulfonate

Cat. No. B1452325
CAS RN: 1086392-54-2
M. Wt: 277.22 g/mol
InChI Key: MWALAZWDGYMEJY-UHFFFAOYSA-N
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Description

Isoquinolin-8-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Isoquinolin-8-yl trifluoromethanesulfonate can be represented by the SMILES notation: O=S(=O)(OC1=C2\\N=CC=C\\C2=C\\C=C\\1)C(F)(F)F . The InChI representation is InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H .


Physical And Chemical Properties Analysis

Isoquinolin-8-yl trifluoromethanesulfonate has a molecular weight of 277.22 g/mol . Its exact mass and monoisotopic mass are 277.00204871 g/mol . It has a complexity of 390 and a topological polar surface area of 64.6 Ų . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

Catalysts in Isoquinolone Syntheses

Isoquinolones are important nitrogen-heterocyclic compounds with versatile biological and physiological activities . The compound “Isoquinolin-8-yl trifluoromethanesulfonate” can be used as a catalyst in the construction of the isoquinolone ring. This process focuses on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .

Synthesis of Isoquinoline Derivatives

“Isoquinolin-8-yl trifluoromethanesulfonate” can be used in the synthesis of isoquinoline and its derivatives . These derivatives have a wide range of biological activities and are considered important components of many biologically active products .

Development of New Drugs

Due to their application in the pharmaceutical industry, research in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention from organic, bio, and medicinal chemists . “Isoquinolin-8-yl trifluoromethanesulfonate” can play a crucial role in this research.

Synthesis of Fluorinated Isoquinolines

“Isoquinolin-8-yl trifluoromethanesulfonate” can be used in the synthesis of ring-fluorinated isoquinolines . These fluorinated isoquinolines have unique properties and applications, and their synthetic methodologies have been greatly developed during the last decade .

Synthesis of Pyridine-Ring-Trifluoromethylated Isoquinolines

“Isoquinolin-8-yl trifluoromethanesulfonate” can also be used in the synthesis of pyridine-ring-trifluoromethylated isoquinolines . These compounds have unique properties and potential applications in various fields .

Catalyst-Free Processes in Water

“Isoquinolin-8-yl trifluoromethanesulfonate” can be used in catalyst-free processes in water for the efficient synthesis of isoquinoline and its derivatives . This process is characterized by easier operation, milder conditions, and higher yields .

Future Directions

While specific future directions for Isoquinolin-8-yl trifluoromethanesulfonate are not available, research in the field of isoquinolones is active. Advances in the construction of the isoquinolone ring and the development of new synthetic methods are areas of ongoing research .

properties

IUPAC Name

isoquinolin-8-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-4-5-14-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWALAZWDGYMEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180056
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-8-yl trifluoromethanesulfonate

CAS RN

1086392-54-2
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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